An In-depth Technical Guide to trans-1,4-Dichloro-2-butene: Properties, Synthesis, and Applications
An In-depth Technical Guide to trans-1,4-Dichloro-2-butene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1,4-Dichloro-2-butene is a chlorinated hydrocarbon of significant interest in synthetic organic chemistry. Its bifunctional nature, characterized by two reactive allylic chloride moieties, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of trans-1,4-dichloro-2-butene, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity and applications, particularly in the context of pharmaceutical research and development.
Physical and Chemical Properties
trans-1,4-Dichloro-2-butene is a colorless to light yellow liquid with a distinct, pungent odor.[1][2] It is important to note that it is denser than water and insoluble in it.[2] However, it is soluble in many common organic solvents, such as alcohol, ether, acetone, and benzene.[1]
Quantitative Data Summary
The key physical and chemical properties of trans-1,4-dichloro-2-butene are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆Cl₂ | [1] |
| Molecular Weight | 124.99 g/mol | [1] |
| Melting Point | 1-3 °C | [3] |
| Boiling Point | 74-76 °C at 40 mmHg | [3] |
| Density | 1.183 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.488 | [3] |
| Flash Point | 53 °C (127.4 °F) | [1] |
| Vapor Pressure | 10 mmHg at 20 °C | [3] |
Synthesis of trans-1,4-Dichloro-2-butene
The primary industrial method for the synthesis of trans-1,4-dichloro-2-butene is the chlorination of 1,3-butadiene.[1][4] This reaction typically proceeds via a vapor-phase process and yields a mixture of dichlorobutene isomers, including cis-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[4] The trans isomer is the major product under thermodynamic control.
Synthesis Workflow
Caption: Synthesis of trans-1,4-Dichloro-2-butene from 1,3-butadiene.
Experimental Protocol: Laboratory Scale Synthesis
The following is a representative, compiled protocol for the laboratory-scale synthesis of trans-1,4-dichloro-2-butene.
Materials:
-
1,3-Butadiene
-
Chlorine gas
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for gas-phase reactions and distillation
Procedure:
-
Reaction Setup: Assemble a reaction apparatus consisting of a three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer. The apparatus should be thoroughly dried and purged with an inert gas.
-
Chlorination: In a well-ventilated fume hood, cool the reaction flask to 0-5 °C using an ice bath. Introduce a solution of 1,3-butadiene in an anhydrous solvent into the flask. Slowly bubble chlorine gas through the solution while maintaining the temperature and stirring vigorously. The reaction is exothermic and should be carefully controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of dichlorobutene isomers.
-
Work-up: Once the desired conversion is achieved, stop the flow of chlorine gas and purge the reaction mixture with an inert gas to remove any unreacted chlorine. Wash the organic mixture with a dilute solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude mixture of dichlorobutene isomers can be separated by fractional distillation under reduced pressure. The lower-boiling 3,4-dichloro-1-butene will distill first, followed by the cis- and trans-1,4-dichloro-2-butene isomers.
Chemical Reactivity and Applications
trans-1,4-Dichloro-2-butene is a valuable intermediate in organic synthesis due to its two reactive allylic chloride groups. It readily undergoes nucleophilic substitution reactions and can be used in the synthesis of various heterocyclic compounds.[5]
Reactivity Profile
Halogenated unsaturated aliphatic compounds like trans-1,4-dichloro-2-butene are moderately to very reactive. Their reactivity generally decreases with an increased degree of halogen substitution for hydrogen atoms. These compounds are incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.
Applications in Drug Development
The bifunctional nature of trans-1,4-dichloro-2-butene makes it a useful building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It can be employed in the construction of various molecular skeletons, including those found in antiviral and anticancer agents. For example, it has been used in the synthesis of open-chain analogues of neplanocin A, which exhibit biological activity.
Analytical Methods
Accurate analysis of trans-1,4-dichloro-2-butene and its isomers is crucial for quality control and reaction monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these volatile compounds. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also essential for structural elucidation.
Analytical Workflow
Caption: Analytical workflow for the characterization of dichlorobutene isomers.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
Spectroscopic Data
¹H NMR (in CDCl₃):
-
The proton NMR spectrum of trans-1,4-dichloro-2-butene is relatively simple due to the molecule's symmetry. It typically shows a triplet for the vinyl protons around 5.8-6.0 ppm and a doublet for the methylene protons (CH₂Cl) around 4.0-4.2 ppm.
¹³C NMR (in CDCl₃):
-
The carbon NMR spectrum will show two signals: one for the vinyl carbons (C=C) in the region of 128-132 ppm and another for the methylene carbons (CH₂Cl) around 45-50 ppm.
IR Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the vinyl and methylene groups, a C=C stretching vibration around 1650 cm⁻¹, and strong C-Cl stretching bands in the fingerprint region (typically 600-800 cm⁻¹).[6]
Safety and Handling
trans-1,4-Dichloro-2-butene is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled. It can also cause severe skin burns and eye damage. Long-term exposure may have carcinogenic effects.[1]
Safe Handling Workflow
Caption: A workflow for the safe handling of trans-1,4-dichloro-2-butene.
Conclusion
trans-1,4-Dichloro-2-butene is a versatile and important chemical intermediate with significant applications in organic synthesis, including the development of new pharmaceutical compounds. A thorough understanding of its physical and chemical properties, as well as established protocols for its synthesis, analysis, and safe handling, is essential for researchers and scientists working with this compound. This technical guide provides a foundational resource to support such endeavors.
References
- 1. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-1,4-Dichloro-2-butene(110-57-6) 1H NMR spectrum [chemicalbook.com]
- 3. 反式-1,4-二氯-2-丁烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. trans-1,4-Dichloro-2-butene | High-Purity Reagent [benchchem.com]
- 6. rsc.org [rsc.org]
